9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
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Overview
Description
9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring fused with an azulene moiety. The presence of hydroxymethyl and dimethyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . This method efficiently forms the furan ring and introduces the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclodehydration processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds share a similar furan ring structure but differ in the fused aromatic system.
Naphthoquinones: These compounds have a quinone moiety instead of the azulene ring.
Uniqueness
9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione is unique due to its fused azulene-furan structure, which imparts distinct chemical and biological properties. Its specific functional groups and structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3 |
InChI Key |
SNIFBMIPCYBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)CO)C |
Origin of Product |
United States |
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